7,8-Dihydropterin

Enzymology Pteridine metabolism Substrate specificity

Procure 7,8-dihydropterin as the unsubstituted parent dihydropterin scaffold for precise analytical and enzymatic workflows. Its 11‑fold higher affinity for dihydropterin oxidase (Km 0.11 µM vs 1.25 µM for dihydrobiopterin) enables cleaner active‑site characterization and inhibitor screening. With an oxidation potential of +0.82 to +1.04 V vs NHE—0.55‑0.77 V more positive than BH4—it serves as an essential negative control in NOS electron‑transfer studies. Its low intrinsic fluorescence (ΦF 3–9×10⁻³) is exploited in HPLC methods employing post‑column electrochemical oxidation for sensitive quantification. Mandated as a pharmacopeial reference standard for sapropterin (BH4) impurity profiling and quality control.

Molecular Formula C6H7N5O
Molecular Weight 165.15 g/mol
CAS No. 17838-80-1
Cat. No. B103510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Dihydropterin
CAS17838-80-1
Synonyms7,8-dihydropterin
Molecular FormulaC6H7N5O
Molecular Weight165.15 g/mol
Structural Identifiers
SMILESC1C=NC2=C(N1)NC(=NC2=O)N
InChIInChI=1S/C6H7N5O/c7-6-10-4-3(5(12)11-6)8-1-2-9-4/h1H,2H2,(H4,7,9,10,11,12)
InChIKeyPXZWKVIXSKSCFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7,8-Dihydropterin (CAS 17838-80-1): Core Pteridine Scaffold for Enzymatic and Electrochemical Differentiation Studies


7,8-Dihydropterin (2-Amino-7,8-dihydropteridin-4(3H)-one) is a reduced pterin belonging to the pteridine class of heterocyclic compounds [1]. It serves as the unsubstituted parent dihydropterin scaffold, lacking the 6-position side chains found in biologically prevalent analogs like 7,8-dihydrobiopterin [2]. This compound exists in equilibrium between hydrated and non-hydrated forms in aqueous solution, a property that critically influences its electrochemical behavior and enzyme recognition [3].

7,8-Dihydropterin Procurement: Why Pterin Class Analogs Cannot Substitute for Unambiguous Enzymatic and Electrochemical Profiling


Within the pteridine family, the specific oxidation state (7,8-dihydro) and absence of 6-position substituents on 7,8-dihydropterin confer distinct biochemical and electrochemical properties that are not replicated by substituted analogs or other reduced forms. Attempting to substitute this compound with 7,8-dihydrobiopterin, tetrahydropterin, or fully oxidized pterin in analytical, enzymatic, or electrochemical workflows introduces confounding variables, including altered enzyme affinity, divergent redox potentials, and vastly different fluorescence yields [1][2]. The quantitative evidence presented below confirms that 7,8-dihydropterin occupies a unique parameter space, making it an essential and non-interchangeable tool for precise scientific investigations.

7,8-Dihydropterin (CAS 17838-80-1): Quantified Evidence of Differential Performance Against Key Analogs


Dihydropterin Oxidase Substrate Affinity: 11-Fold Higher Than 7,8-Dihydrobiopterin

In a direct head-to-head comparison using purified dihydropterin oxidase from Drosophila melanogaster, 7,8-dihydropterin demonstrates a markedly higher substrate affinity than its close analog 7,8-dihydrobiopterin. The Michaelis constant (Km) for 7,8-dihydropterin is 0.11 μM, compared to 1.25 μM for 7,8-dihydrobiopterin [1]. This represents an 11-fold difference in enzyme affinity. The data also includes a comparison to sepiapterin (6-lactoyl-7,8-dihydropterin), which has a Km of 1.80 μM, further illustrating the specificity of the unsubstituted parent scaffold [1].

Enzymology Pteridine metabolism Substrate specificity Michaelis-Menten kinetics

Electrochemical Oxidation Potential: A 0.55-0.77 V Positive Shift Versus the Active Cofactor BH4

Cyclic voltammetry studies reveal a profound difference in redox behavior between 7,8-dihydropterins and the biologically active cofactor 5,6,7,8-tetrahydrobiopterin (BH4). 7,8-Dihydropterins, including 7,8-dihydrobiopterin and sepiapterin, undergo oxidation at much higher positive potentials ranging from +0.82 V to +1.04 V vs. the normal hydrogen electrode (NHE) [1]. In contrast, BH4 is oxidized at a significantly lower potential of +0.27 V vs. NHE [1]. Furthermore, 7,8-dihydropterins show no appreciable reduction between +1.2 V and -0.8 V, unlike BH4 which exhibits a reductive signal at -0.16 V [1]. This electrochemical profile aligns with the observation that 7,8-dihydropterins cannot sustain catalysis by nitric oxide synthase (NOS) [1].

Electrochemistry Redox biology Nitric oxide synthase Cyclic voltammetry

Fluorescence Quantum Yield: 100- to 1000-Fold Lower Than Oxidized Pterins

The fluorescence properties of 7,8-dihydropterins are a key differentiator from their fully oxidized counterparts. Using single-photon-counting techniques, the fluorescence quantum yields (ΦF) for a series of neutral 7,8-dihydropterins (including 7,8-dihydrobiopterin, sepiapterin, and 6-methyl-7,8-dihydropterin) were determined to be in the range of 3–9 × 10⁻³ in aqueous solution [1]. In contrast, the fluorescence quantum yields of oxidized pterins are known to be much higher, though precise values for specific oxidized pterins can vary. The study authors note that the study of dihydropterin emission is complicated by contamination with oxidized pterins, which have significantly higher ΦF values [1]. The fluorescence lifetimes (τF) for these dihydropterins are also very short, ranging from 0.18 to 0.34 ns [1].

Spectroscopy Fluorescence Analytical chemistry Photophysics

Oxidative Stability: Significantly Slower Autoxidation Kinetics Compared to Tetrahydropterins

The relative oxidative stability of 7,8-dihydropterins is a critical differentiator from the more labile tetrahydropterins. Studies on the mechanism of pterin oxidation establish that the rate of autoxidation for 7,8-dihydropterins is much slower than that of tetrahydropterins [1]. While specific rate constants for 7,8-dihydropterin autoxidation are not provided in the primary source, the qualitative difference is unambiguous: tetrahydropterins are rapidly oxidized by dissolved molecular oxygen in air-equilibrated aqueous solutions, whereas dihydropterins are relatively stable [2]. Furthermore, the oxidation of 7,8-dihydropterin itself leads to the formation of 7,8-dihydroxanthopterin via an intermediate hydrated species, and this degradation can be mitigated by the addition of dithioerythritol to maintain a stable 7,8-dihydropterin solution [3].

Stability Redox chemistry Formulation Storage

Procurement Value: Validated Reference Standard for Sapropterin (BH4) Impurity Profiling

7,8-Dihydropterin is formally recognized and supplied as a specified impurity of the drug sapropterin (tetrahydrobiopterin, BH4) [1]. It is provided with detailed characterization data compliant with regulatory guidelines and is suitable for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or during the commercial production of sapropterin . This defined role contrasts with other pterin analogs, which may not have established pharmacopeial or regulatory recognition as critical impurities for this specific drug substance.

Pharmaceutical analysis Reference standards Impurity profiling Quality control

7,8-Dihydropterin Application Scenarios: Where Differential Performance Defines Optimal Use


Enzymology: Calibration and Mechanistic Studies of Dihydropterin Oxidase

7,8-Dihydropterin is the preferred substrate for calibrating and investigating the catalytic mechanism of dihydropterin oxidase due to its 11-fold higher affinity (Km 0.11 μM) compared to the biologically prevalent analog 7,8-dihydrobiopterin (Km 1.25 μM) [1]. Using the unsubstituted parent compound avoids the kinetic complications introduced by the 6-position side chain, providing a cleaner signal for active site characterization and inhibitor screening assays.

Electrochemistry: Definitive Negative Control for NOS Redox Cycling Studies

In investigations of the redox role of tetrahydrobiopterin (BH4) in nitric oxide synthase (NOS) catalysis, 7,8-dihydropterin serves as an essential, well-characterized negative control. Its oxidation potential of +0.82 to +1.04 V vs. NHE, which is 0.55-0.77 V more positive than the active cofactor BH4 (+0.27 V), and its inability to undergo reversible reduction, confirm its incapacity to support the low-potential electron transfer required for NOS activity [2]. This makes it a critical tool for deconvoluting the specific contributions of BH4.

Analytical Chemistry: Fluorescence-Based Detection Method Development and Validation

The extremely low intrinsic fluorescence of 7,8-dihydropterins (ΦF 3–9 × 10⁻³) relative to oxidized pterins is exploited in HPLC method development [3]. This property necessitates and enables the use of post-column electrochemical oxidation to convert the non-fluorescent dihydropterin into its highly fluorescent oxidized counterpart for sensitive quantification [4]. This analytical distinction is fundamental for accurately measuring dihydropterin concentrations in complex biological matrices where oxidized pterins are also present.

Pharmaceutical Quality Control: Reference Standard for Sapropterin Impurity Analysis

In the pharmaceutical industry, 7,8-dihydropterin is procured as a certified reference standard for the identification, quantification, and control of related substances in the drug substance and drug product of sapropterin (BH4) [5]. Its use in analytical method validation and routine quality control testing is mandated by regulatory guidelines to ensure the purity and safety of this essential medication for phenylketonuria (PKU).

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